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Introduction
Azvudine (FNC), a novel nucleoside reverse transcriptase inhibitor (NRTI), has demonstrated

potent antiviral activity against a range of viruses, including Human Immunodeficiency Virus

(HIV), Hepatitis B Virus (HBV), and Hepatitis C Virus (HCV).[1][2] A critical aspect of its clinical

utility is its cross-resistance profile with existing NRTIs. This guide provides a comprehensive

comparison of Azvudine's performance against drug-resistant HIV-1 strains in comparison to

other nucleoside analogs, supported by experimental data and detailed methodologies.

Mechanism of Action
Azvudine, a cytidine analog, is intracellularly phosphorylated to its active triphosphate form.

This active metabolite is then incorporated into the growing viral DNA chain by the reverse

transcriptase (RT) enzyme. The presence of a 3'-OH group in Azvudine allows for its

incorporation, but the 4'-azido group ultimately leads to chain termination, thus inhibiting the

reverse transcription process.[1][3] This mechanism is fundamental to its antiviral effect against

both wild-type and some drug-resistant viral strains.
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In vitro studies have elucidated the cross-resistance profile of Azvudine against HIV-1 strains

harboring key resistance mutations to other NRTIs.

Activity against NRTI-Resistant Strains
Azvudine has shown potent inhibitory activity against HIV-1 strains with mutations that confer

resistance to other NRTIs, such as those with the L74V and T69N mutations.[1][2][4] However,

its efficacy is most notably challenged by mutations at the M184 position of the reverse

transcriptase.

The M184V mutation, which is a primary resistance mutation for lamivudine (3TC) and

emtricitabine (FTC), leads to a significant reduction in susceptibility to Azvudine, with a reported

250-fold decrease.[1][2][4] Despite this, Azvudine remains active in the nanomolar range

against M184V-mutant viruses, a significant advantage over lamivudine, which is largely

ineffective against this strain.[1][5]

The key resistance mutation identified for Azvudine through in vitro selection is M184I.[1][2][6]

Molecular modeling studies suggest that the azido group of Azvudine creates greater steric

hindrance with the isoleucine at position 184 compared to the valine substitution, potentially

explaining the selection of M184I over M184V under Azvudine pressure.[1][2]

Quantitative Analysis of Antiviral Activity
The following tables summarize the 50% effective concentration (EC50) values of Azvudine

and lamivudine against wild-type and NRTI-resistant HIV-1 strains.

Table 1: Comparative Antiviral Activity of Azvudine and Lamivudine against Wild-Type and

Resistant HIV-1 Strains
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HIV-1 Strain Drug EC50 (nM)
Fold Change
in EC50 (vs.
Wild-Type)

Reference

HIV-1IIIB (Wild-

Type)
Azvudine 0.11 - [1]

Lamivudine 135.5 - [1]

HIV-1LAV-

M184V
Azvudine 27.45 250 [1]

Lamivudine >800,000 >5904 [1]

FNCP-21 HIV-

1IIIB (M184I)
Azvudine 80.82 735 [1]

Lamivudine 83074.5 613 [1]

3TCP-21 HIV-

1IIIB (M184V)
Azvudine 25.49 232 [1]

Lamivudine 463254.5 3419 [1]

HIV-174V Azvudine 0.11 1 [1]

Lamivudine 117.9 0.87 [1]

Table 2: Antiviral Activity of Azvudine against Various HIV-1 and HIV-2 Strains

Virus Strain EC50 Range (nM) Reference

HIV-1 0.03 - 6.92 [1][2]

HIV-2 0.018 - 0.025 [1][2]

Experimental Protocols
In Vitro Induced Resistance Assay
The selection of drug-resistant HIV-1 strains was performed using a dose-escalation method.

HIV-1IIIB was cultured in C8166 cells in the presence of increasing concentrations of Azvudine
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or lamivudine. The initial drug concentration was near the EC50 value and was gradually

increased as viral replication was observed. The supernatant was collected at peak cytopathic

effect (CPE) and used to infect fresh cells with a higher drug concentration. This process was

repeated for multiple passages. The genotype of the resistant virus was determined by

sequencing the reverse transcriptase gene.[1]

Antiviral Activity Assay
The anti-HIV activity of the compounds was evaluated by measuring the inhibition of virus-

induced CPE in C8166 cells. Cells were infected with HIV-1 and cultured in the presence of

serial dilutions of the test compounds. After a 3-day incubation period, cell viability was

determined using the MTT method. The EC50 was calculated as the drug concentration

required to inhibit viral replication by 50%.[1]
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Caption: Intracellular activation and mechanism of action of Azvudine.

Experimental Workflow for In Vitro Resistance Selection
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Caption: Workflow for selecting Azvudine-resistant HIV-1 strains in vitro.
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Conclusion
Azvudine demonstrates a favorable cross-resistance profile compared to some established

NRTIs, particularly lamivudine. While the M184V mutation reduces its susceptibility, Azvudine

retains significant activity, offering a potential therapeutic option for patients with lamivudine-

resistant HIV-1. The primary resistance pathway for Azvudine appears to involve the M184I

mutation. These findings highlight Azvudine's potential as a valuable component in combination

antiretroviral therapy, especially in the context of increasing drug resistance. Further clinical

investigations are warranted to fully elucidate its role in the management of HIV-1 infection.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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